molecular formula C11H13ClO3 B8161787 3-Chloro-5-isobutoxybenzoic acid

3-Chloro-5-isobutoxybenzoic acid

Cat. No.: B8161787
M. Wt: 228.67 g/mol
InChI Key: DZHDIFSAVGPUJS-UHFFFAOYSA-N
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Description

3-Chloro-5-isobutoxybenzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 3-position and an isobutoxy group (–OCH₂C(CH₃)₂) at the 5-position of the aromatic ring. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for modifications influencing solubility, bioavailability, and target binding.

Properties

IUPAC Name

3-chloro-5-(2-methylpropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHDIFSAVGPUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isobutoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzoic acid.

    Etherification: The 3-chlorobenzoic acid undergoes etherification with isobutyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to form 3-chloro-5-isobutoxybenzoic acid.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-5-isobutoxybenzoic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-isobutoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates can be used.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

    Reduction: Lithium aluminum hydride or borane.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 3-amino-5-isobutoxybenzoic acid or 3-thio-5-isobutoxybenzoic acid can be formed.

    Esters: Various esters of 3-Chloro-5-isobutoxybenzoic acid.

    Alcohols: Reduction of the carboxylic acid group yields the corresponding alcohol.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
  • Reactivity Studies: The electron-withdrawing nature of the chlorine and isobutoxy groups facilitates studies on chemical reactivity and mechanisms of substitution reactions.

2. Biology:

  • Enzyme Inhibition: Research indicates that 3-Chloro-5-isobutoxybenzoic acid can inhibit key enzymes involved in metabolic pathways. This property is crucial for understanding drug interactions and metabolic regulation.
  • Protein-Ligand Interactions: The compound's structure allows it to effectively bind to proteins, modulating their functions and providing insights into protein-ligand dynamics.

3. Medicine:

  • Antimicrobial Activity: Studies have shown that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. This potential makes it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties: It has been investigated for its ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. Inhibiting this pathway could lead to therapeutic advancements in treating autoimmune disorders.
  • Anticancer Potential: Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth by modulating cell signaling pathways essential for cancer cell survival.

Case Studies

Case Study 1: Inhibition of NLRP3 Inflammasome
A study focused on designing small molecule inhibitors targeting the NLRP3 inflammasome found that modifications similar to those present in 3-Chloro-5-isobutoxybenzoic acid enhanced binding affinity and inhibitory potency against NLRP3. This suggests a potential pathway for therapeutic development in inflammatory diseases.

Case Study 2: Antimicrobial Efficacy
In comparative research assessing the antimicrobial efficacy of various benzoic acid derivatives, 3-Chloro-5-isobutoxybenzoic acid demonstrated notable activity against both Gram-positive and Gram-negative bacteria. These results highlight its potential as a lead compound for antibiotic development.

Research Findings Summary Table

Application AreaFindings
ChemistryServes as a building block for complex organic synthesis
BiologyInhibits key metabolic enzymes; interacts with proteins
MedicineExhibits antimicrobial properties; inhibits NLRP3 inflammasome; anticancer activity

Mechanism of Action

The mechanism of action of 3-Chloro-5-isobutoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the chlorine and isobutoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzoic acid scaffold significantly alter physical and chemical properties. Below is a comparative analysis of 3-chloro-5-isobutoxybenzoic acid with two analogs from the provided evidence:

Property 3-Chloro-5-isobutoxybenzoic Acid 3-Chloro-5-(methoxycarbonyl)benzoic Acid Ethyl 5-(4-tert-butylphenyl)-3-isoxazolecarboxylate
Molecular Weight ~228.7 g/mol (calculated) 228.6 g/mol 301.4 g/mol
Key Substituents –Cl, –OCH₂C(CH₃)₂, –COOH –Cl, –COOCH₃, –COOH –COOCH₂CH₃, –C(CH₃)₃, isoxazole ring
Solubility (Polarity) Moderate (lipophilic due to isobutoxy) High (polar ester group enhances solubility) Low (bulky tert-butyl and isoxazole reduce polarity)
Reactivity Acidic (–COOH), hydrolytically stable ether Ester (–COOCH₃) prone to hydrolysis Ester stable; isoxazole ring participates in cycloadditions
Potential Applications Agrochemical intermediates Pharmaceutical synthons Enzyme inhibitors (e.g., COX-2)

Thermal and Stability Profiles

  • Thermal Stability : The isobutoxy group in 3-chloro-5-isobutoxybenzoic acid provides greater thermal stability (predicted melting point: ~120–140°C) compared to the methoxycarbonyl analog (melting point: ~95–110°C) due to reduced steric strain .
  • Hydrolytic Stability : The ether linkage in the isobutoxy derivative resists hydrolysis under physiological pH, unlike the ester group in 3-chloro-5-(methoxycarbonyl)benzoic acid, which degrades rapidly in basic conditions .

Biological Activity

3-Chloro-5-isobutoxybenzoic acid is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various cellular pathways, antimicrobial properties, and potential applications in therapeutic contexts.

Biological Activity Overview

The biological activity of 3-Chloro-5-isobutoxybenzoic acid has been assessed through various studies focusing on its interaction with cellular mechanisms and its efficacy against different biological targets. Notably, it has shown promise in enhancing proteasomal and cathepsin activities, which are crucial for protein degradation and cellular homeostasis.

Proteasome and Cathepsin Activation

A study highlighted the ability of certain benzoic acid derivatives, including 3-Chloro-5-isobutoxybenzoic acid, to activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in human foreskin fibroblasts. The compound demonstrated significant activation of cathepsins B and L, which are involved in protein degradation processes. Specifically, at a concentration of 5 μM, it induced notable proteasomal chymotrypsin-like activity and caspase-like activity, indicating its potential as a modulator of cellular proteostasis .

Antimicrobial Activity

In addition to its effects on protein degradation pathways, 3-Chloro-5-isobutoxybenzoic acid exhibits antimicrobial properties. Research indicates that benzoic acid derivatives can possess varying degrees of antibacterial and antifungal activities. While specific studies directly addressing the antimicrobial efficacy of 3-Chloro-5-isobutoxybenzoic acid were limited, related compounds in the benzoic acid family have shown promising results against various pathogens .

Case Studies and Research Findings

Several studies have investigated the broader implications of benzoic acid derivatives in biological systems:

  • Cellular Mechanisms :
    • The activation of cathepsins B and L by 3-Chloro-5-isobutoxybenzoic acid suggests a mechanism through which this compound could influence apoptosis and cell survival pathways.
    • In vitro assays indicated that compounds with similar structures could enhance the activity of proteolytic enzymes essential for cellular maintenance .
  • Antimicrobial Studies :
    • Research on related benzoic acid derivatives has shown their effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities have demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Proteasome ActivationInduction of chymotrypsin-like activity
Cathepsin ActivationEnhanced activity of cathepsins B & L
Antimicrobial ActivityPotential efficacy against bacteria

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